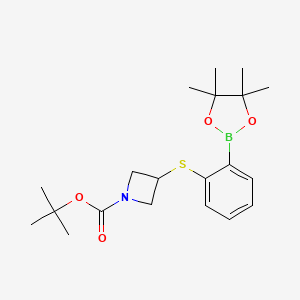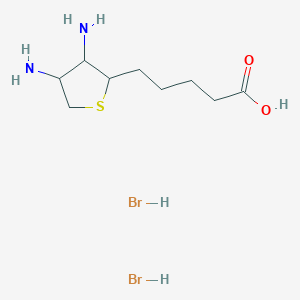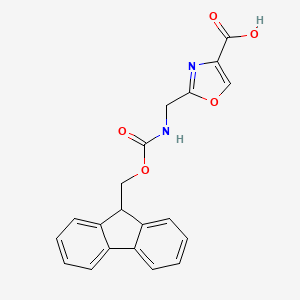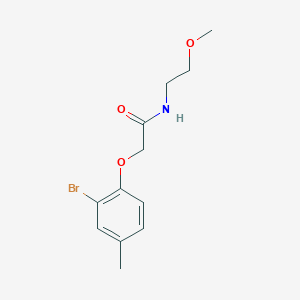
2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester” is a chemical compound that is highly valuable in organic synthesis . It is a boronic ester, which are considered important building blocks in the design of new drugs and drug delivery devices . This compound is particularly suitable as a boron-carrier for neutron capture therapy .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H30BNO4S . The InChI code for this compound is 1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-14(13-22)27-16-11-9-8-10-15(16)21-25-19(4,5)20(6,7)26-21/h8-11,14H,12-13H2,1-7H3 .Chemical Reactions Analysis
The chemical reactions involving this compound include the catalytic protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 391.34 . The compound is only marginally stable in water . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring .Scientific Research Applications
Organic Synthesis and Catalyst Development
Boronic acid esters are pivotal in the development of organic synthesis methodologies. They are commonly utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. For example, research demonstrates the synthesis of diverse arylboronic acid pinacol esters via rhodium-catalyzed C-S bond cleavage, highlighting the versatility of boronic esters in synthesizing multisubstituted arenes (Uetake, Niwa, & Hosoya, 2016).
Drug Design and Delivery Systems
Boronic acid esters are also explored for their potential in drug design and delivery systems. Their unique property of reversible covalent bonding with diols and carbohydrates makes them suitable candidates for the design of new drugs, especially in targeting diseases like cancer through boron neutron capture therapy. The stability of these compounds under physiological conditions is a critical factor, as highlighted by studies on the hydrolysis susceptibility of phenylboronic pinacol esters (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Material Science and Phosphorescence
In material science, the unexpected discovery of long-lived room-temperature phosphorescence (RTP) from simple arylboronic esters opens new avenues for the development of organic phosphorescent materials. These findings challenge the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence, suggesting that the phosphorescence properties of arylboronic esters might be influenced more by solid-state molecular packing than by the boron substituents themselves (Shoji et al., 2017).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through reversible covalent interactions .
Mode of Action
The compound, also known as “tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate”, is a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with proteins, nucleic acids, and carbohydrates . This allows them to modulate the activity of these biomolecules, leading to changes in cellular function.
Biochemical Pathways
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals and biologically active compounds .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by several factors, including their susceptibility to hydrolysis . The rate of this reaction can be significantly accelerated at physiological pH, which could impact the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic acids and their derivatives . This could potentially impact the compound’s stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-14(13-22)27-16-11-9-8-10-15(16)21-25-19(4,5)20(6,7)26-21/h8-11,14H,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTRZUPQELIOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)
![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2885636.png)
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885637.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B2885639.png)
![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)

![{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2885647.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2885648.png)

![N-(4-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2885650.png)
![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)
